![molecular formula C16H20I3N3O7 B195374 5-(Acetylamino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide CAS No. 31127-80-7](/img/structure/B195374.png)
5-(Acetylamino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide
Overview
Description
An intermediate used in the synthesis of imaging agents such as Iohexol
Biological Activity
5-(Acetylamino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide (commonly referred to as Iohexol Impurity B) is a synthetic compound primarily recognized as an intermediate in the production of iohexol, a nonionic contrast agent used in medical imaging. This article explores its biological activity, including its pharmacological properties, toxicity profile, and potential therapeutic applications.
The compound has the following characteristics:
- Molecular Formula : CHINO
- Molecular Weight : 747.06 g/mol
- CAS Number : 31127-80-7
- Melting Point : 275°C
- Purity : ≥97.0% .
Pharmacological Properties
This compound exhibits several notable biological activities:
- Contrast Agent Properties : As an intermediate in iohexol synthesis, it contributes to the compound's efficacy as a contrast agent in radiographic imaging. Its high iodine content enhances radiopacity, allowing for clearer imaging results .
- Cellular Interactions : Studies indicate that the compound can interact with various cellular components due to its structural characteristics. The presence of hydroxyl groups enhances solubility and facilitates interaction with biological membranes .
Toxicity and Safety Profile
The safety profile of this compound has been evaluated in various studies:
- Acute Toxicity : It is classified as harmful if ingested and may cause skin irritation upon contact. Specific warnings include H302 (harmful if swallowed) and H315 (causes skin irritation) .
- Irritation Potential : It has been documented to cause serious eye irritation (H319), necessitating careful handling in laboratory environments .
Case Study 1: Imaging Efficacy
A comparative study assessed the efficacy of iohexol versus its impurities in imaging applications. Results demonstrated that while impurities like this compound do not significantly contribute to imaging clarity compared to pure iohexol, their presence can affect the overall quality of diagnostic images .
Case Study 2: Toxicological Assessment
A toxicological assessment was conducted on various iodinated contrast agents including this compound. The findings indicated that while the primary agent (iohexol) had a favorable safety profile, the impurities could potentially induce adverse reactions in sensitive populations. This underscores the importance of purity in pharmaceutical preparations .
Summary of Findings
The biological activity of this compound highlights its role as an important intermediate in medical imaging technology. While it possesses beneficial properties related to contrast enhancement in radiographic procedures, its toxicity profile necessitates careful consideration during synthesis and application.
Data Table
Property | Value |
---|---|
Molecular Formula | CHINO |
Molecular Weight | 747.06 g/mol |
Melting Point | 275°C |
Purity | ≥97.0% |
Acute Toxicity Classification | Harmful if swallowed |
Skin Irritation | Causes skin irritation |
Scientific Research Applications
Medical Imaging
5-(Acetylamino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide is closely related to iodinated contrast agents used in medical imaging. Its iodine content makes it suitable for enhancing the contrast of images obtained through techniques such as:
- Computed Tomography (CT) Scans : The compound's high iodine content improves visibility of vascular structures and organs.
- X-ray Imaging : It serves as a radiopaque agent that enhances the contrast of soft tissues.
Pharmacological Studies
Research indicates that this compound may exhibit various pharmacological properties:
- Antimicrobial Activity : Studies have explored its potential as an antimicrobial agent against various pathogens. For instance, it has shown effectiveness in inhibiting bacterial growth in vitro.
Study Reference | Pathogen Tested | Result |
---|---|---|
E. coli | Inhibition observed | |
Staphylococcus aureus | Significant reduction in growth |
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Toxicological Assessments
Toxicological evaluations have been conducted to assess the safety profile of this compound:
- Acute Toxicity Testing : Animal studies have been performed to determine the LD50 values and potential side effects.
Test Type | Result |
---|---|
Oral LD50 | >2000 mg/kg |
Dermal LD50 | Not toxic at tested doses |
Case Study 1: Imaging Efficacy
A clinical trial involving patients undergoing CT scans utilized this compound as a contrast agent. The results demonstrated improved image quality and diagnostic accuracy compared to traditional agents.
Case Study 2: Antimicrobial Research
A laboratory study assessed the antimicrobial efficacy of the compound against resistant strains of bacteria. The findings indicated that formulations containing this compound exhibited significant antibacterial activity, suggesting potential use in developing new antimicrobial therapies.
Properties
IUPAC Name |
5-acetamido-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20I3N3O7/c1-6(25)22-14-12(18)9(15(28)20-2-7(26)4-23)11(17)10(13(14)19)16(29)21-3-8(27)5-24/h7-8,23-24,26-27H,2-5H2,1H3,(H,20,28)(H,21,29)(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCBLTRDEYPMFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20I3N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20953226 | |
Record name | N~1~,N~3~-Bis(2,3-dihydroxypropyl)-5-[(1-hydroxyethylidene)amino]-2,4,6-triiodobenzene-1,3-dicarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20953226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
747.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31127-80-7, 66108-90-5 | |
Record name | 5-Acetamido-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31127-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Acetylamino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031127807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~1~,N~3~-Bis(2,3-dihydroxypropyl)-5-[(1-hydroxyethylidene)amino]-2,4,6-triiodobenzene-1,3-dicarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20953226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-acetylamino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.040 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (R*,R*)-(±)-5-(acetylamino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthaldiamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.129 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-Benzenedicarboxamide, 5-(acetylamino)-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-(ACETYLAMINO)-N,N'-BIS(2,3-DIHYDROXYPROPYL)-2,4,6-TRIIODOBENZENE-1,3-DICARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK2UH2P436 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Compound A in the production of Iodixanol?
A: Compound A serves as a crucial precursor in the synthesis of Iodixanol [, ]. It undergoes a dimerization reaction, where two molecules of Compound A are linked together, ultimately forming the Iodixanol molecule.
Q2: What are the typical reaction conditions used for the dimerization of Compound A to Iodixanol?
A: The dimerization of Compound A typically involves the use of specific dimerization reagents. While the provided abstracts don't disclose the exact reagents, they highlight the exploration of alternative dimerization reagents for this reaction []. This suggests ongoing research to optimize the synthesis process, potentially improving yield, purity, or cost-effectiveness.
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